molecular formula C14H24BN3O2 B595324 N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218791-45-7

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No. B595324
M. Wt: 277.175
InChI Key: XIJXJSBFCAMLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” is a pyrimidine derivative with a boronic ester and diethylamine functional groups. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Boronic esters are compounds that contain a boronic acid ester functional group, which consists of a boron atom bonded to two oxygen atoms and one carbon atom . Diethylamine is a secondary amine with the molecular formula (C2H5)2NH .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar pyrimidine ring, with the boronic ester and diethylamine groups attached at specific positions. The boronic ester group would introduce steric bulk, and the diethylamine would be a potential site for protonation .


Chemical Reactions Analysis

As a boronic ester, this compound could participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions . The pyrimidine ring could undergo electrophilic substitution reactions, and the diethylamine group could participate in acid-base reactions .

Scientific Research Applications

Synthesis and Characterization

The compound N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine plays a significant role in the synthesis of fluorinated pyrimidines (FPs), which are critical in cancer treatment. The chemistry of FPs, particularly 5-Fluorouracil (5-FU), has been extensively studied for their application in treating over 2 million cancer patients annually. The synthesis methods, including the incorporation of radioactive and stable isotopes, facilitate the study of 5-FU metabolism and biodistribution. This research has led to new insights into how FPs affect nucleic acid structure and dynamics, highlighting the compound's importance in personalized medicine advancements (Gmeiner, 2020).

Catalysis in Organic Synthesis

The pyranopyrimidine core, closely related to pyrimidin-2-amine derivatives, is essential in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The development of the pyranopyrimidine scaffolds, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, relies heavily on diverse synthetic pathways facilitated by hybrid catalysts. This review covers the synthetic pathways employed for developing substituted derivatives through one-pot multicomponent reactions, emphasizing the role of organocatalysts, metal catalysts, and green solvents. Such advancements underline the critical role of pyrimidin-2-amine derivatives in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Biological and Pharmacological Effects

A comprehensive review of pyrimidine analogs, including N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, discusses their versatile scaffold with significant medicinal and biological potential. Pyrimidines are known for their anticancer, anti-HIV, antifungal, and antibacterial activities. This review provides an extensive insight into clinically approved pyrimidine-containing drugs and recent reports on the broad-spectrum activities of pyrimidine analogs. Highlighting anticancer, sedative, antibiotic, antiviral, anti-inflammatory, analgesic, and anti-microbial activities, this review demonstrates the molecule's attractiveness as a scaffold for discovering new drugs (JeelanBasha & Goudgaon, 2021).

Future Directions

The future directions for this compound would largely depend on its intended use. If it’s being studied for potential medicinal applications, future work could involve testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .

properties

IUPAC Name

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O2/c1-7-18(8-2)12-16-9-11(10-17-12)15-19-13(3,4)14(5,6)20-15/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJXJSBFCAMLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675236
Record name N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

CAS RN

1218791-45-7
Record name N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.